An In-depth Technical Guide to Diethyl 2-isopropylthiazole-4-methylphosphonate: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Diethyl 2-isopropylthiazole-4-methylphosphonate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Diethyl 2-isopropylthiazole-4-methylphosphonate, a novel organophosphorus compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from its close structural analog, Diethyl 2-methylthiazole-4-methylphosphonate, and established principles of organic synthesis to project its chemical properties, outline a viable synthetic route, and discuss its potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds for drug discovery and development.
Introduction to Diethyl 2-isopropylthiazole-4-methylphosphonate and its Structural Analogs
Diethyl 2-isopropylthiazole-4-methylphosphonate is an organophosphorus compound characterized by a thiazole ring substituted with an isopropyl group at the 2-position and a diethylphosphonomethyl group at the 4-position. Organophosphorus compounds are a broad class of molecules with diverse applications, including in pharmaceuticals and agrochemicals[1][2]. The incorporation of a thiazole moiety is also of significant interest, as thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][4][5].
Profile of the Analog: Diethyl 2-methylthiazole-4-methylphosphonate
A comprehensive search of chemical databases reveals key information for Diethyl 2-methylthiazole-4-methylphosphonate, which is summarized in the table below.
| Property | Value | Source |
| CAS Number | 63928-37-0 | PubChem |
| Molecular Formula | C9H16NO3PS | PubChem |
| Molecular Weight | 249.27 g/mol | PubChem |
| IUPAC Name | diethyl [(2-methyl-1,3-thiazol-4-yl)methyl]phosphonate | PubChem |
Proposed Synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate
A plausible synthetic route for Diethyl 2-isopropylthiazole-4-methylphosphonate can be designed based on well-established organic reactions, namely the Hantzsch thiazole synthesis and the Michaelis-Arbuzov reaction[6][7][8]. The proposed multi-step synthesis is outlined below.
Step 1: Hantzsch Thiazole Synthesis of 4-(chloromethyl)-2-isopropylthiazole
The initial step involves the construction of the substituted thiazole ring. The Hantzsch thiazole synthesis is a classic and efficient method for this purpose, typically involving the reaction of an α-haloketone with a thioamide[6][9][10].
Protocol:
-
Reactants: 1,3-dichloroacetone and isobutyramide (as a precursor to the thioamide).
-
Thionation of Isobutyramide: Isobutyramide is first converted to isothiobutyramide using a thionating agent such as Lawesson's reagent.
-
Condensation: The resulting isothiobutyramide is then reacted with 1,3-dichloroacetone. The reaction proceeds via a nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.
-
Work-up and Purification: The reaction mixture is neutralized, and the product, 4-(chloromethyl)-2-isopropylthiazole, is extracted using an appropriate organic solvent. Purification can be achieved through column chromatography.
Causality behind Experimental Choices: The Hantzsch synthesis is chosen for its reliability and high yields in forming substituted thiazoles from readily available starting materials[6]. The use of 1,3-dichloroacetone directly provides the chloromethyl group at the 4-position, which is essential for the subsequent phosphonylation step.
Step 2: Michaelis-Arbuzov Reaction for Phosphonate Synthesis
The second step involves the introduction of the diethyl phosphonate group onto the thiazole ring via the Michaelis-Arbuzov reaction. This reaction is a cornerstone of organophosphorus chemistry for the formation of a carbon-phosphorus bond[7][8][11][12][13].
Protocol:
-
Reactants: 4-(chloromethyl)-2-isopropylthiazole (from Step 1) and triethyl phosphite.
-
Reaction: The 4-(chloromethyl)-2-isopropylthiazole is heated with an excess of triethyl phosphite. The reaction is initiated by the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the chloromethyl group, displacing the chloride ion[11].
-
Intermediate Formation and Rearrangement: A phosphonium salt intermediate is formed, which then undergoes a dealkylation step, typically via an SN2 attack of the displaced chloride ion on one of the ethyl groups of the phosphite, to yield the final product, Diethyl 2-isopropylthiazole-4-methylphosphonate, and ethyl chloride as a byproduct.
-
Purification: The excess triethyl phosphite and the ethyl chloride byproduct are removed under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.
Causality behind Experimental Choices: The Michaelis-Arbuzov reaction is the most common and efficient method for synthesizing phosphonate esters from alkyl halides[8]. The choice of triethyl phosphite directly yields the desired diethyl phosphonate ester.
Caption: Proposed two-step synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate.
Predicted Physicochemical Properties and Spectroscopic Data
The physicochemical properties of Diethyl 2-isopropylthiazole-4-methylphosphonate can be estimated based on its structure and comparison with its methyl analog.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C11H20NO3PS | Based on chemical structure |
| Molecular Weight | ~277.32 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Typical for similar organophosphorus compounds |
| Boiling Point | Higher than Diethyl methylphosphonate (194 °C) | Increased molecular weight and size |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | Presence of ethyl and isopropyl groups |
| 1H NMR | Characteristic peaks for ethyl (triplet and quartet), isopropyl (doublet and septet), thiazole ring proton (singlet), and methylene bridge (doublet due to P-H coupling) | Based on standard chemical shifts and coupling constants |
| 13C NMR | Distinct signals for all unique carbon atoms in the molecule | |
| 31P NMR | A singlet in the typical range for phosphonates | |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with characteristic fragmentation patterns | Fragmentation may involve loss of ethoxy groups or cleavage of the P-C bond |
Potential Biological Activities and Therapeutic Applications
The combination of the thiazole ring and the phosphonate group in Diethyl 2-isopropylthiazole-4-methylphosphonate suggests a high potential for interesting biological activities.
-
Antimicrobial Activity: Thiazole derivatives are well-known for their broad-spectrum antimicrobial properties[3][5]. The phosphonate group could enhance this activity by mimicking phosphate groups and potentially interfering with microbial metabolic pathways.
-
Anticancer Activity: Many thiazole-containing compounds have been investigated as anticancer agents[14]. Organophosphorus compounds have also shown promise in cancer therapy[15][16]. The target molecule could potentially act as an enzyme inhibitor or interfere with signaling pathways crucial for cancer cell proliferation.
-
Enzyme Inhibition: Phosphonates are excellent mimics of the transition state of phosphate hydrolysis and can act as potent inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases and kinases.
-
Drug Delivery: The phosphonate moiety can be used to improve the pharmacokinetic properties of a drug, such as its solubility and ability to target specific tissues like bone[17].
Conclusion
While direct experimental data for Diethyl 2-isopropylthiazole-4-methylphosphonate remains to be established, this technical guide provides a solid foundation for its synthesis and potential applications based on the known chemistry of its constituent functional groups and a closely related analog. The proposed synthetic route, utilizing the Hantzsch thiazole synthesis and the Michaelis-Arbuzov reaction, offers a reliable and efficient method for its preparation. The predicted biological activities suggest that this compound and its derivatives are promising candidates for further investigation in the fields of medicinal chemistry and drug discovery. The information presented herein is intended to catalyze further research into this novel and potentially valuable molecule.
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